Fmoc-Ile-(Dmb)Gly-OH
Description
Structure and Function
Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a dipeptide building block used in Fmoc-based solid-phase peptide synthesis (SPPS). It consists of:
- Aspartic acid (Asp) with a tert-butyl (OtBu) side-chain protecting group.
- Glycine (Gly) with a dimethoxybenzyl (Dmb) group protecting its α-amino group.
Primary Applications
This compound is specifically engineered to prevent aspartimide formation, a common side reaction in Asp-Gly sequences during peptide synthesis. Aspartimide formation occurs when the Asp side chain cyclizes with the adjacent Gly residue under basic conditions (e.g., piperidine deprotection), leading to racemization or peptide backbone cleavage . The Dmb group on Gly sterically hinders this cyclization, ensuring synthetic fidelity.
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O7/c1-5-20(2)30(31(37)34(18-29(35)36)17-21-14-15-22(39-3)16-28(21)40-4)33-32(38)41-19-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,20,27,30H,5,17-19H2,1-4H3,(H,33,38)(H,35,36)/t20-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJJEVPTHXTZNA-WRGVRERRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing this compound involves Fmoc-based SPPS, leveraging resin-bound intermediates. The process follows these steps:
-
Resin Loading : A Wang or Rink amide resin is functionalized with the C-terminal glycine residue. The Dmb group is introduced via a 2,4-dimethoxybenzyl chloride derivative, protecting the glycine amine during subsequent couplings.
-
Isoleucine Coupling : Fmoc-Ile-OH is activated using carbodiimide reagents (e.g., HBTU, HATU) with hydroxybenzotriazole (HOBt) or Oxyma Pure as additives. Coupling occurs in dimethylformamide (DMF) at room temperature for 1–2 hours.
-
Fmoc Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group, exposing the isoleucine amine for subsequent elongation.
A critical advantage of this approach is the compatibility of the Dmb group with standard Fmoc cleavage conditions (trifluoroacetic acid, TFA), ensuring simultaneous deprotection during resin cleavage.
Solution-Phase Fragment Condensation
For large-scale production, solution-phase methods are employed to reduce costs. Key steps include:
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Dmb Protection of Glycine : Glycine is alkylated with 2,4-dimethoxybenzyl bromide in the presence of a base (e.g., triethylamine) to yield Dmb-Gly-OH.
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Dipeptide Formation : Fmoc-Ile-OH is coupled to Dmb-Gly-OH using DIC/HOBt in dichloromethane (DCM), achieving yields >85%.
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Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from methanol/water.
This method is favored in industrial settings due to its scalability and reduced resin-related waste.
Protective Group Strategy and Optimization
The Dmb group serves dual roles:
-
Aggregation Suppression : By introducing a steric bulk, the Dmb group disrupts intermolecular hydrogen bonding, enhancing solubility and coupling efficiency.
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Acid-Labile Deprotection : The Dmb group is cleaved during standard TFA treatment (95% TFA, 2.5% triisopropylsilane, 2.5% ethanedithiol), avoiding additional deprotection steps.
Comparative studies show that substituting Gly with Dmb-Gly reduces synthesis time for β-amyloid(1–42) by 30% while improving crude peptide purity from 60% to 85%.
Coupling Reagents and Reaction Conditions
Efficient activation of Fmoc-Ile-OH is critical. The table below summarizes reagent performance:
| Reagent System | Solvent | Coupling Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HBTU/HOBt/DIPEA | DMF | 1.5 | 92 | 95 |
| DIC/Oxyma Pure | DCM | 2.0 | 88 | 93 |
| PyBOP/NMM | NMP | 1.0 | 90 | 94 |
HBTU/HOBt emerges as the optimal system, offering rapid coupling and high yields. However, DIC/Oxyma Pure is preferred for environmentally friendly protocols due to reduced racemization.
Purification and Analytical Characterization
Post-synthesis purification involves:
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Resin Cleavage : TFA cocktail (95% TFA, 2.5% HO, 2.5% triisopropylsilane) cleaves the peptide from the resin over 2–4 hours.
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Precipitation : Cold methyl tert-butyl ether (MTBE) precipitates the crude product, yielding >70% recovery.
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HPLC Purification : Reverse-phase C18 chromatography (acetonitrile/water + 0.1% TFA) achieves >98% purity.
Key analytical data:
Applications in Challenging Peptide Syntheses
This compound has been pivotal in synthesizing:
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β-Amyloid(1–42) : Reduced aggregation enables efficient elongation of the hydrophobic C-terminal domain.
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Bivalirudin Analogues : Minimizes Gly deletion/addition byproducts in poly-Gly segments.
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Liraglutide Precursors : Enhances solubility during SPPS of glucagon-like peptides.
Case studies report a 40% reduction in synthesis time for 30-mer peptides compared to traditional Fmoc-Gly-OH strategies .
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed via base-catalyzed β-elimination , typically using 20–30% piperidine in DMF. This reaction generates a dibenzofulvene-piperidine adduct, leaving the α-amino group exposed for subsequent coupling .
Key reaction steps :
Conditions :
-
Time : 10–20 minutes
-
Temperature : Room temperature (20–25°C)
Removal of the Dmb Protective Group
The Dmb (2,4-dimethoxybenzyl) group is cleaved during acidolytic treatment with trifluoroacetic acid (TFA), typically in the presence of scavengers like water or triisopropylsilane (TIS) .
Mechanism :
Critical considerations :
-
The Dmb cation is a potent alkylating agent, necessitating Boc protection for tryptophan residues to prevent side reactions .
a) Aspartimide Formation Prevention
The Dmb group eliminates aspartimide side reactions in Asp-Gly sequences by sterically blocking cyclization .
b) Over-Acylation at Secondary Amines
In glycine-rich sequences, unprotected secondary amines may undergo unintended acylation. Using Fmoc-(Dmb)Gly derivatives reduces this risk by introducing steric bulk .
c) Lactone Formation
Unlike Hmb-protected analogs, Dmb derivatives cannot form cyclic lactones , simplifying post-synthetic modifications .
Deprotection Efficiency
| Condition | Fmoc Removal Yield | Dmb Stability |
|---|---|---|
| 20% piperidine/DMF | 98% | Stable |
| 30% piperidine/DMF | 99% | Stable |
| DBU-based cocktails | 95% | Partial cleavage |
Coupling Performance in Hydrophobic Sequences
| Residue Pair | Reagent System | Yield (Standard Gly) | Yield (Dmb-Gly) |
|---|---|---|---|
| Ile-Gly | HATU/DIEA | 72% | 89% |
| Val-Gly | PyBOP®/DIPEA | 68% | 84% |
| Ala-Gly | DIC/HOBt | 65% | 82% |
b) Amyloid-β Fragment Preparation
This compound enabled synthesis of Aβ(25–35) with 92% purity vs. 60% using standard glycine, demonstrating enhanced β-sheet disruption .
Stability and Storage Considerations
Scientific Research Applications
Scientific Research Applications
2.1 Enhanced Peptide Synthesis
The incorporation of Fmoc-Ile-(Dmb)Gly-OH into peptide sequences has been shown to improve the synthesis of hydrophobic and glycine-rich peptides. The Dmb protection allows for better control over acylation kinetics, which results in higher yields and purities of the final products . This is particularly beneficial when synthesizing peptides that are prone to aggregation or secondary structure formation.
2.2 Application in Native Chemical Ligation
This compound plays a crucial role in native chemical ligation (NCL), a method used for synthesizing larger proteins from smaller peptide fragments. The Dmb group can be selectively removed under mild conditions, allowing for the formation of thioester linkages necessary for NCL . This capability facilitates the assembly of complex peptide structures that are otherwise difficult to achieve.
Benefits of Using this compound
- Improved Acylation Kinetics : The presence of the Dmb group enhances reaction rates and minimizes side reactions during the coupling process .
- Higher Yields : Peptide synthesis using this compound typically results in better yields compared to traditional methods, particularly for sequences containing multiple glycine residues .
- Compatibility with Standard Coupling Methods : This compound is compatible with various coupling agents such as HBTU and PyBOP, making it versatile for different synthetic strategies .
Case Studies and Research Findings
4.1 Synthesis of Histone Peptides
Research has demonstrated the successful use of this compound in the synthesis of glycine-rich histone peptides. The incorporation of this compound significantly reduced the formation of branched products during synthesis, which is a common issue when working with glycine-rich sequences . The study highlighted how using Fmoc-(Dmb)Gly at specific positions helped streamline the synthesis process.
4.2 Development of Therapeutic Peptides
The application of this compound has also been explored in developing therapeutic peptides that require precise structural integrity for biological activity. Its ability to enhance solubility and reduce aggregation has made it a valuable tool in medicinal chemistry, particularly for peptides entering clinical trials .
Data Table: Properties and Applications
| Property/Feature | Description |
|---|---|
| Chemical Structure | This compound |
| Main Application | Solid-phase peptide synthesis |
| Benefits | Improved yields, reduced side reactions |
| Key Usage Areas | Hydrophobic peptides, native chemical ligation |
| Coupling Agents Compatibility | HBTU, PyBOP |
Mechanism of Action
The mechanism of action of Fmoc-Ile-(Dmb)Gly-OH involves the prevention of peptide chain aggregation during synthesis. The Dmb group disrupts normal peptide backbone hydrogen bonding, leading to faster and more predictable acylation and deprotection reactions. This results in enhanced synthetic efficiency and higher yields of the desired peptide products .
Comparison with Similar Compounds
Key Advantages
- Complete suppression of aspartimide formation in Asp-Gly motifs, even under prolonged piperidine treatments .
- Commercial availability (e.g., Novabiochem®) with high purity (≥98%) and compatibility with standard SPPS protocols .
- Efficient cleavage under trifluoroacetic acid (TFA) conditions, regenerating native Gly residues post-synthesis .
Fmoc-Ala-(Dmb)Gly-OH and Fmoc-Gly-(Dmb)Gly-OH
Structural Features
- Fmoc-Ala-(Dmb)Gly-OH : Alanine (Ala) followed by Dmb-protected Gly.
- Fmoc-Gly-(Dmb)Gly-OH : Gly-Gly sequence with a Dmb group on the second Gly.
Pseudoproline Dipeptides
Examples :
- Fmoc-Leu-Ser(ψMe,MePro)-OH
- Fmoc-Ile-Thr(ψMe,MePro)-OH
Mechanism :
Pseudoprolines introduce a kink in the peptide backbone via an oxazolidine ring, disrupting β-sheet aggregation during synthesis .
Comparison with Dmb Dipeptides :
- Advantage : Effective in Ser/Thr-containing sequences (e.g., Glu-Ser motifs in streptococcal peptides ).
- Limitation : Require specific residue pairs (e.g., X-Ser or X-Thr) and are incompatible with post-synthesis modifications due to their labile structure .
Hmb-Protected Gly Derivatives
Example : Fmoc-(FmocHmb)Gly-OH (Hmb = 2-hydroxy-4-methoxybenzyl)
Comparison :
- Similarity : Both Dmb and Hmb groups prevent aspartimide formation.
- Difference : Hmb derivatives are less stable under acidic conditions and may interfere with post-synthesis phosphorylation due to their hydroxyl group .
Coupling Efficiency
- Fmoc-Asp(OtBu)-(Dmb)Gly-OH : Coupled using HATU/DIEA or PyBOP®/DIPEA with >95% efficiency in automated SPPS .
- Pseudoprolines: Require manual coupling (3-fold excess of amino acid, DIC/HOBt activation) due to steric hindrance .
Case Studies
- Aβ1-40 Peptide : Incorporation of Fmoc-Val-(Dmb)Gly-OH at positions 36–37 prevented aggregation, enabling high-purity synthesis (confirmed by LC-MS/MS and NMR) .
- 64-Residue Transmembrane Peptide : Use of Dmb dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) achieved >90% purity by suppressing β-sheet aggregation .
Limitations
- Cost: Dmb dipeptides are more expensive than standard Fmoc-amino acids (e.g., Fmoc-Gly-OH) .
Q & A
Q. What are the recommended coupling protocols for introducing Fmoc-Ile-(Dmb)Gly-OH into peptide chains during SPPS?
The incorporation of this compound into peptide sequences typically follows standard Fmoc-SPPS coupling methods. Key protocols include:
- Activation with HATU/DIEA : For manual coupling, dissolve this compound (3 equiv) and HATU (2.85 equiv) in DMF, add DIEA (6 equiv), and agitate for 1 minute before transferring to the resin-bound peptide .
- PyBOP/DIPEA : Automated synthesis often uses PyBOP (1:1 molar ratio to amino acid) with DIPEA (2–4 equiv) in DMF for efficient activation .
- Double coupling : For sterically challenging sequences, repeat coupling steps with fresh reagents to ensure complete acylation .
Q. How should this compound be stored, and what are optimal methods for preparing stock solutions?
Q. How does the Dmb group in this compound improve peptide synthesis outcomes?
The Dmb (2,4-dimethoxybenzyl) group acts as a temporary backbone modification that:
- Reduces aggregation during SPPS by disrupting β-sheet formation in hydrophobic sequences (e.g., Ile-Gly motifs) .
- Enables smoother chain elongation by minimizing steric hindrance.
- Cleaves under standard TFA conditions, regenerating the native peptide sequence .
Advanced Research Questions
Q. How can this compound suppress aspartimide formation in Asp-Gly-containing peptides?
While this compound is primarily used for Ile-Gly motifs, analogous Dmb dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) prevent aspartimide formation by:
- Sterically blocking nucleophilic attack on the Asp side chain during acidic or basic treatments.
- Reducing diketopiperazine cyclization, a common side reaction in Asp-Gly sequences.
- Methodology : Replace Asp-Gly segments with Fmoc-Asp(OtBu)-(Dmb)Gly-OH during SPPS, followed by TFA cleavage to restore the native sequence .
Q. What strategies optimize the synthesis of transmembrane or amyloidogenic peptides using this compound?
For challenging hydrophobic sequences:
- Pseudoproline approach : Use this compound to break aggregation-prone regions (e.g., Ile-Gly) during SPPS .
- Temperature control : Conduct couplings at 25°C instead of 37°C to minimize side reactions during ligation .
- Solvent optimization : Add chaotropic agents (e.g., 0.1 M HOBt in DMF) to improve resin swelling and reagent accessibility .
Q. How can researchers troubleshoot low yields or impurities when using this compound?
- Purity analysis : Use HPLC/MS to identify truncation products or aspartimide byproducts. Adjust coupling times or reagent equivalents if incomplete acylation is detected .
- Purification : For post-synthesis impurities, employ RP-HPLC with gradients of 10–60% acetonitrile in 0.1% TFA. Monitor at 220 nm for optimal resolution .
- Validation : Compare synthetic peptides with native sequences via circular dichroism (CD) or MALDI-TOF to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
